molecular formula C9H13NO B095927 2-Amino-3-phenylpropan-1-ol CAS No. 16088-07-6

2-Amino-3-phenylpropan-1-ol

Cat. No.: B095927
CAS No.: 16088-07-6
M. Wt: 151.21 g/mol
InChI Key: STVVMTBJNDTZBF-UHFFFAOYSA-N
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Description

2-Amino-3-phenylpropan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133421. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzymatic Resolution for Pharmaceutical Synthesis : 2-Amino-3-phenylpropan-1-ol derivatives are used in enzymatic resolution processes. Candida antarctica lipase A has been identified as an effective biocatalyst for the transesterification reaction of these derivatives, which is a crucial step in the production of drugs like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Engineering of Carbonyl Reductase for Antidepressant Synthesis : In the synthesis of antidepressants, the mutation of carbonyl reductase enzymes has been used to catalyze the reduction of specific derivatives of this compound to produce chiral intermediates important for antidepressant drugs (Zhang et al., 2015).

  • Discovery in Monoamine Reuptake Inhibitors : A series of monoamine reuptake inhibitors have been discovered using virtual and focused screening, with derivatives of this compound playing a crucial role. These inhibitors have shown potential in treating conditions like depression (Kim et al., 2009).

  • Exploration of Antioxidant and Membrane Stabilizing Properties : The hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols have been studied for their antioxidant and membrane-stabilizing properties. While they do not possess significant antioxidant activity, they have shown pronounced anti-hemolytic effects, suggesting potential in stabilizing cell membranes (Malakyan et al., 2010).

  • Application in Antimalarial Drug Synthesis : The synthesis of a series of 1-aminopropan-2-ols, including derivatives of this compound, has shown effectiveness against malaria. This includes development of compounds with activity against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).

  • Inhibitory Action Against Pseudomonas aeruginosa : 3-Phenylpropan-1-ol, a derivative of this compound, has been investigated for its inhibitory action against Pseudomonas aeruginosa, suggesting potential as a preservative in pharmaceutical preparations (Richards & McBride, 1973).

Mechanism of Action

Target of Action

2-Amino-3-phenylpropan-1-ol is a sympathomimetic agent . Its primary targets are the adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .

Mode of Action

This compound is an indirect sympathomimetic . It works by inducing the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This activation leads to various physiological changes associated with the sympathetic nervous system, such as increased heart rate and blood pressure .

Biochemical Pathways

It is known that it can react with substituted salicylaldehydes to form tridentate chiral schiff base ligands . These ligands can form H-bonded chiral supramolecular metal-organic architectures .

Pharmacokinetics

It is known that the compound is a solid at room temperature . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with adrenergic receptors . By inducing the release of norepinephrine and activating these receptors, it can cause a range of physiological effects, such as vasoconstriction, increased heart rate, and bronchial relaxation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place and under an inert atmosphere to maintain its stability . Furthermore, its action and efficacy can be affected by factors such as the patient’s physiological state, the presence of other drugs, and individual genetic variations.

Safety and Hazards

This compound is classified as a skin corrosive and eye irritant. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Relevant Papers Several papers were found related to 2-Amino-3-phenylpropan-1-ol . These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and potential applications. Further analysis of these papers would provide more detailed information about the compound.

Properties

IUPAC Name

2-amino-3-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVMTBJNDTZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863121
Record name Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16088-07-6
Record name Phenylalaninol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16088-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalaninol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016088076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16088-07-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20899
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylalaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLALANINOL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8L8LX87R1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A dry, 12-liter glass reaction vessel equipped as described in Example 1 was charged with 1.17 kilograms (7.1 moles) of phenylalanine and 3 liters of tetrahydrofuran. Using the procedure described in Example 1, boron trifluoride diethyl etherate (0.96 liter, 7.8 moles) was added followed by 0.78 liter (7.8 moles) of borane-dimethyl sulfide at reflux. The addition took 7 hours and heating was then continued for an additional 3 hours following the addition. The reaction mixture was then hydrolyzed with 0.75 liter of tetrahydrofuran/water followed by 4 liters of 6N aqueous sodium hydroxide solution. The product was isolated as described in Example 1 giving 822 grams (77% yield) of 2-amino-3-phenyl-1-propanol, bp 110°-111°C at 0.10 mm, as a clear, colorless oil which crystallized in the receiver, mp 65°-66°C. The purity by perchloric acid titration was only 93%. The impure amino alcohol was dissolved in 6 liters of tetrahydrofuran and anhydrous hydrogen chloride was added to precipitate the hydrochloride salt which was collected and dried in a vacuum oven giving 940 grams of 2-amino-3-phenyl-1-propanol hydrochloride, mp 147°-151°C, purity by perchloric acid titration: 100%.
[Compound]
Name
glass
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 kg
Type
reactant
Reaction Step Two
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0.96 L
Type
reactant
Reaction Step Three
Quantity
0.78 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
reactant
Reaction Step Five
Quantity
0.75 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-Amino-3-phenylpropan-1-ol in asymmetric synthesis?

A1: this compound serves as a valuable chiral building block for synthesizing ligands used in asymmetric catalysis. [, ] In the research presented, it reacts with dibromoalkanes to create chiral pyroolidine- and piperidine-based amino alcohol ligands. [] These ligands, when employed in the presence of diethylzinc, catalyze the enantioselective addition to aryl aldehydes, yielding chiral alcohols. [] This enantioselective addition is crucial in synthesizing various pharmaceutical compounds and fine chemicals where chirality plays a significant role.

Q2: Can you provide an example of a specific application of a compound derived from this compound?

A2: One example is the synthesis of (1S,4R)-N-[(S)-2-Hydr­oxy-1-phenyl­ethyl]-7,7-dimethyl-2-oxobicyclo­[2.2.1]heptane-1-carboxamide. [] This compound is obtained by reacting (1S,4R)-7,7-dimethyl-2-oxobicyclo­[2.2.1]heptane-1-carbonyl chloride with (S)-2-Amino-3-phenyl­propan-1-ol. [] While the specific applications of this resulting compound aren't detailed in the provided abstract, its synthesis highlights how this compound can be used to create more complex molecules with potential biological activity.

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